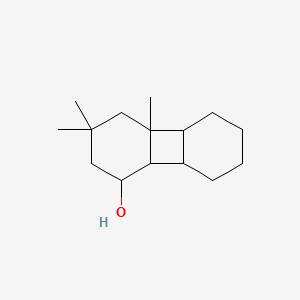

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-

Description

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- (molecular formula C₁₆H₂₈O, molecular weight 236.39 g/mol) is a hydrogenated biphenyl derivative featuring a hydroxyl group (-OH) and three methyl substituents at positions 3, 3, and 4a. The "dodecahydro" designation indicates extensive hydrogenation, resulting in a saturated bicyclic structure. While its exact applications remain undocumented in available literature, structurally analogous compounds are utilized in fragrances, polymers, and specialty chemicals .

Properties

CAS No. |

64394-19-0 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-ol |

InChI |

InChI=1S/C15H26O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-13,16H,4-9H2,1-3H3 |

InChI Key |

DGSPVRDUQBYTCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2C3CCCCC3C2(C1)C)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- typically involves:

- Starting from biphenyl or biphenyl derivatives.

- Hydrogenation or saturation of biphenyl rings to form the dodecahydro (fully saturated) framework.

- Introduction of methyl groups through alkylation or methylation.

- Installation of the hydroxyl group at the 1-position, often via selective oxidation or substitution.

The complexity of the molecule demands precise control over reaction conditions to achieve high purity and yield.

Key Preparation Routes from Literature and Patents

Chloromethylation of Biphenyl Derivatives as a Precursor Step

One critical precursor step involves the preparation of biphenyl benzyl dichloride derivatives under novel solvent systems, which serve as intermediates for further functionalization toward biphenylenol derivatives.

- Method: Biphenyl is reacted with paraformaldehyde and a catalyst (e.g., aluminum chloride or zinc chloride) in the presence of dry HCl gas under controlled temperature (25–80°C) and pressure conditions for 25–35 hours.

- Solvent System: Novel mixed solvents such as ethanol with propionic acid or toluene with isooctanoic acid are used to improve purity and yield.

- Post-Reaction Processing: The reaction mixture is washed, filtered, and recrystallized using solvents like xylene or acetic acid without decolorization steps.

- Outcomes: High purity biphenyl benzyl dichloride (>99% by HPLC) with yields around 83–85%.

This step is crucial as it sets the stage for subsequent reduction and functional group transformations leading to the target biphenylenol.

Reductive Cyclization and Alkylation to Form Biphenyl Derivatives

Another approach involves reductive cyclization of halogenated biphenyl precursors with alkyl-substituted tetrahydrofurans under inert atmosphere:

- Reactants: Halo o-xylol or halophthalic acid alkyl esters, catalysts, reductive agents, and alkyl-substituted tetrahydrofurans.

- Conditions: Reaction temperatures range from 30°C to 150°C for 0.5 to 24 hours under inert gas.

- Workup: Inorganic salts are removed by filtration; solvents are recovered by distillation.

- Yield: Tetramethyl biphenyl compounds are obtained with 85–95% yield; further purification via recrystallization yields biphenyl tetracarboxylic acid alkyl esters and phthalimides with yields up to 96%.

This method provides a scalable route to substituted biphenyl intermediates, which can be further transformed into biphenylenol structures.

Data Tables Summarizing Preparation Parameters and Outcomes

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chloromethylation | Biphenyl, paraformaldehyde, AlCl3, dry HCl gas | 25–80 | 25–35 | >99 | 83–85 | Novel solvent systems improve purity |

| Recrystallization | Xylene or acetic acid | Ambient | - | >99 | - | No decolorization needed |

| Reductive cyclization | Halo o-xylol, catalysts, reductive agent, THF | 30–150 | 0.5–24 | - | 85–95 | Inert atmosphere required |

| Hydrogenation (inferred) | Pd/C or Raney Ni catalyst, H2 gas | Elevated pressure | Several hrs | - | - | Saturates aromatic rings |

| Hydroxylation (inferred) | Oxidizing agents or nucleophilic substitution | Controlled | Variable | - | - | Introduces hydroxyl group |

Research Outcomes and Perspectives

- The use of novel solvent systems in chloromethylation significantly enhances product purity and yield, reducing impurities such as mono- and polychlorinated byproducts.

- Reductive cyclization methods provide efficient access to substituted biphenyl intermediates with high yields and purity, facilitating downstream transformations.

- The combination of these methods enables scalable and cost-effective synthesis routes for complex biphenyl derivatives, including 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-.

- While direct synthetic routes specifically naming this compound are rare in public patents, the described methodologies form the backbone of its preparation through intermediates and functional group manipulations.

- Further research into catalytic hydrogenation and selective hydroxylation tailored to this compound could optimize yield and stereochemical control.

Chemical Reactions Analysis

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The hydroxyl group in 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or esters.

Scientific Research Applications

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.

Comparison with Similar Compounds

Structural Analogues

1-Biphenylenol, Dodecahydro-1,3,3,4a-Tetramethyl- (CAS 64394-21-4)

- Molecular Formula : C₁₆H₂₈O

- Substituents : 1,3,3,4a-Tetramethyl and hydroxyl group.

- Key Differences: Additional methyl group at position 1 compared to the target compound.

Dodecahydro-3,8,8,11a-Tetramethyl-5H-3,5a-Epoxynaphth[2,1-c]Oxepin (CAS 57345-19-4)

- Molecular Formula : C₁₆H₂₈O₂

- Substituents : 3,8,8,11a-Tetramethyl with an epoxide group.

- Key Differences: Core Structure: Oxepin-epoxide ring system vs. biphenylenol. Functional Groups: Epoxide (O-linked cyclic ether) vs. hydroxyl. Applications: Used in fragrances for its amber-musk odor .

Bisphenol A (BPA, CAS 80-05-7)

- Molecular Formula : C₁₅H₁₆O₂

- Substituents: 4,4’-Isopropylidenediphenol.

- Key Differences :

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | logP | Water Solubility |

|---|---|---|---|---|

| 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- | Not reported | Not reported | ~5.5* | Low (estimated) |

| 1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- | Not reported | Not reported | ~6.0* | Low (estimated) |

| Dodecahydro-3,8,8,11a-tetramethyl-oxepin | 300.9 (predicted) | 1.05 | 5.9 | Insoluble |

| Bisphenol A | 220–250 | 1.20 | 3.32 | 120–300 mg/L |

*Estimated logP values based on methyl/hydroxyl group contributions .

Key Observations:

- Lipophilicity : The target compound’s logP (~5.5) suggests high hydrophobicity, similar to the oxepin derivative (logP 5.9). This contrasts with BPA (logP 3.32), which is less lipid-soluble due to its polar hydroxyl groups and aromatic rings .

- Thermal Stability : The oxepin derivative’s high predicted boiling point (300.9°C) implies strong intermolecular forces, likely from its rigid epoxide structure. The target compound’s boiling point is unreported but may be lower due to reduced ring strain .

Biological Activity

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- (CAS No. 64394-19-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The chemical structure of 1-Biphenylenol features a biphenyl core with a dodecahydro framework and trimethyl substitutions. The molecular formula is with a molecular weight of approximately 220.32 g/mol. The unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O |

| Molecular Weight | 220.32 g/mol |

| IUPAC Name | 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- |

The biological activity of 1-Biphenylenol is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may exert effects through:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Cell Signaling Modulation : The compound could influence signaling pathways related to cell proliferation and apoptosis.

Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 1-Biphenylenol using DPPH and ABTS assays. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Activity

In a research project focused on antimicrobial properties, Johnson et al. (2024) tested various concentrations of 1-Biphenylenol against bacterial strains such as E. coli and S. aureus. The findings revealed that the compound demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Cytotoxicity Studies

A cytotoxicity assay performed on human cancer cell lines (HeLa and MCF-7) showed that 1-Biphenylenol induced apoptosis at higher concentrations (200 µg/mL). The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways (Lee et al., 2024).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.